Tungsten pentachloride

Beschreibung

Eigenschaften

IUPAC Name |

pentachlorotungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5ClH.W/h5*1H;/q;;;;;+5/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDQNNDDTXUPAN-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

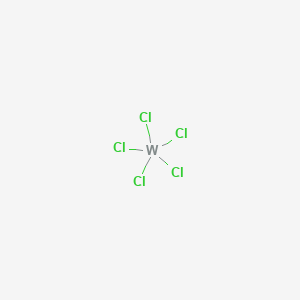

Cl[W](Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

WCl5, Cl5W | |

| Record name | tungsten(V) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tungsten(V)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90158867 | |

| Record name | Tungsten pentachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13470-14-9 | |

| Record name | Tungsten chloride (WCl5) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13470-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tungsten pentachloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013470149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungsten pentachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tungsten pentachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tungsten Pentachloride (CAS: 13470-14-9)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tungsten pentachloride (WCl₅), identified by CAS number 13470-14-9, is a highly reactive, dark green or black crystalline solid.[1][2] Its utility spans a range of applications, from a precursor in chemical vapor deposition (CVD) for thin film fabrication in the microelectronics industry to a catalyst in organic synthesis.[1][3] This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and handling, and a summary of its key applications. The structural characteristics and safety considerations are also discussed in detail to ensure safe and effective utilization in a research and development setting.

Core Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below for ease of reference.

Physical Properties

| Property | Value | References |

| Molecular Formula | WCl₅ (exists as a W₂Cl₁₀ dimer in the solid state) | [1][4][5] |

| Molecular Weight | 361.11 g/mol | [1][3][6] |

| Appearance | Dark green to black, hygroscopic, crystalline solid | [1][2][4] |

| Melting Point | 242-248 °C | [1][3][5][7] |

| Boiling Point | 275.6-286 °C | [1][2][5] |

| Density | 3.52 - 3.88 g/cm³ | [3][4][5] |

| Solubility | Decomposes in water and most polar solvents.[2][4] Soluble in some organic solvents like benzene, chloroform, and carbon disulfide.[4] | |

| Vapor Appearance | Light blue-green | [2] |

Chemical and Structural Properties

| Property | Description | References |

| Structure | In the solid state, it exists as a bridged dimeric structure, [W₂Cl₁₀], with two edge-sharing octahedra.[1] In the gas phase, it forms trigonal bipyramidal WCl₅ monomers.[4][6] | |

| Reactivity | Highly sensitive to moisture and air, hydrolyzing to form blue tungsten oxides and hydrogen chloride.[1][2][8] When heated in air, it forms tungsten oxychloride (WOCl₄).[1][2][4] It is a strong Lewis acid.[1] | |

| Oxidation State | The oxidation number of tungsten is +5. | [9] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for obtaining high-purity material for research and development.

Synthesis of this compound via Reduction of Tungsten Hexachloride

This protocol describes the synthesis of this compound by the reduction of tungsten hexachloride using various reducing agents.

3.1.1 Method 1: Reduction with Tetrachloroethylene (B127269)

This method utilizes tetrachloroethylene as the reductant.[1][5]

-

Materials:

-

Tungsten hexachloride (WCl₆)

-

Tetrachloroethylene (C₂Cl₄)

-

-

Equipment:

-

Reaction vessel equipped for inert atmosphere operation

-

Oil bath

-

100W light source

-

-

Procedure:

-

In an inert atmosphere, combine 4-7 g of tungsten hexachloride with 25 mL of tetrachloroethylene in a suitable reaction vessel.[2]

-

Heat the mixture in an oil bath at 100°C for 24 hours.[2]

-

Irradiate the reaction mixture with a 100W bulb during the heating period.[2]

-

Observe the color change of the solution from an initial red-brown to blue-green, with the eventual formation of a fine dark powder.[2]

-

Handle the resulting product under strictly anhydrous and inert conditions due to its high hygroscopicity.[2]

-

3.1.2 Method 2: Reduction with Elemental Reducing Agents (e.g., Sb, Ti, As)

This patented method allows for the synthesis of high-purity this compound.

-

Materials:

-

Tungsten hexachloride (WCl₆, high purity)

-

Reducing agent (e.g., Antimony (Sb), Titanium (Ti), or Arsenic (As))

-

-

Equipment:

-

Mortar and pestle or ball mill for grinding in an inert atmosphere

-

Vacuum distillation and sublimation apparatus

-

-

Procedure:

-

Mixing: In an inert atmosphere (e.g., Ar, N₂), uniformly mix the reducing agent and tungsten hexachloride at a molar ratio of approximately 1.0 : 3.0 to 1.0 : 4.0 (reducing agent: WCl₆). Grinding the reactants to a particle size of 300 µm or less is recommended to enhance reactivity.

-

Reduction: Heat the mixture under a reduced pressure (≤ 100 Pa) for 1 to 100 hours. The temperature should be in a range where the chlorides of tungsten and the reducing agent are in a liquid phase.

-

Vacuum Distillation: Heat the reduced product at 90-130°C under a pressure of ≤ 100 Pa for 1 to 100 hours to remove volatile impurities.

-

Sublimation Purification: Heat the distilled product at 130-170°C under a pressure of ≤ 100 Pa for 1 to 100 hours. The purified this compound will precipitate at a cooler zone maintained at 70-120°C.

-

Purification by Sublimation

Purification of the synthesized this compound is critical to remove byproducts such as tungsten tetrachloride (WCl₄) and tungsten oxychloride (WOCl₄).[1][2]

-

Equipment:

-

Hard glass tube

-

Tube furnace with temperature gradient capability

-

Source of inert gas (e.g., nitrogen, argon) or vacuum

-

-

Procedure:

-

Place the crude this compound in a hard glass tube.

-

Establish a continuous flow of inert gas or a vacuum.[2]

-

Place the glass tube in a tube furnace and create a temperature gradient of approximately 180°C to 25°C.[2]

-

This compound will sublimate and precipitate in a cooler zone of the tube, separating it from less volatile impurities like tungsten tetrachloride which will remain in the hotter zone.[2]

-

Collect the purified product under an inert atmosphere and store it in a sealed, airtight container.[2][8]

-

Key Chemical Reactions and Pathways

This compound is a versatile reagent that participates in several key chemical transformations.

Hydrolysis

In the presence of moisture, this compound readily hydrolyzes to form blue tungsten oxides and hydrogen chloride.[1][2] This reaction underscores the need for handling the compound under strictly anhydrous conditions.

Reaction with Oxygen

When heated in the presence of air, this compound reacts to form tungsten oxychloride (WOCl₄).[1][2][4]

Applications in Research and Development

The unique properties of this compound make it a valuable material in several advanced technology sectors.

Chemical Vapor Deposition (CVD)

This compound is a key precursor for the deposition of tungsten thin films via CVD.[1] These films are utilized in the microelectronics industry for creating interconnects and vias in integrated circuits due to tungsten's high electrical conductivity and resistance to electromigration.[1]

Catalysis

Leveraging its Lewis acidic nature, this compound serves as a catalyst in various organic reactions, including olefin polymerization.[1][3][8] Its ability to activate organic molecules makes it a valuable tool in the synthesis of complex organic compounds.[3][10]

Materials Science

This compound is a precursor for the synthesis of a variety of tungsten-based materials, such as oxides, nitrides, and carbides.[1] These materials possess unique properties that are beneficial for a diverse range of applications. It is also used to modify the surface properties of other materials to enhance adhesion, wettability, and electrical conductivity.[1]

Safety and Handling

This compound is a corrosive and toxic compound that requires careful handling.[1]

-

Hazards: Causes severe skin burns and eye damage.[1] Inhalation of its fumes can lead to respiratory tract irritation.[1] It reacts violently with water, liberating toxic gas.[11]

-

Personal Protective Equipment (PPE): Handling should be conducted in a well-ventilated fume hood with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][8]

-

Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).[8][11] Keep containers tightly sealed to prevent contact with moisture and air.[8][11]

-

In case of exposure:

-

Skin contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing.[8]

-

Eye contact: Immediately rinse with plenty of water for at least 15 minutes.[12]

-

Inhalation: Move the person to fresh air.[12]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[12]

-

In all cases of exposure, seek immediate medical attention.[12]

-

Conclusion

This compound (CAS: 13470-14-9) is a compound with significant potential in various scientific and industrial fields. A thorough understanding of its properties, synthesis, and handling is paramount for its safe and effective application. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to leverage the unique characteristics of this compound in their work.

References

- 1. This compound-Tungsten Compound Manufacturer and Supplier-Chinatungsten Online [tungsten-powder.com]

- 2. data.epo.org [data.epo.org]

- 3. Buy this compound | 13470-14-9 [smolecule.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. WO2017130745A1 - High purity this compound and method for synthesizing same - Google Patents [patents.google.com]

- 6. Tungsten hexachloride - Wikipedia [en.wikipedia.org]

- 7. ntrs.nasa.gov [ntrs.nasa.gov]

- 8. JP6720222B2 - High-purity this compound and its synthesis method - Google Patents [patents.google.com]

- 9. EP3670453A2 - Ultra-high purity tungsten chlorides - Google Patents [patents.google.com]

- 10. KR20190017941A - High purity this compound and its preparation method - Google Patents [patents.google.com]

- 11. Tungsten Chloride Hydrolysis Method Preparing Tungsten Acid - Introduction,Property,Production,Photo,Video,Price,Market - Chinatungsten Online [tungstic-acid.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Tungsten(V) Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Tungsten(V) chloride. The information is presented to support research, scientific analysis, and professionals in drug development, with a focus on structured data, detailed experimental methodologies, and visual representations of key processes.

Physical Properties of Tungsten(V) Chloride

Tungsten(V) chloride, also known as tungsten pentachloride, is a notable inorganic compound with the empirical formula WCl₅. In its solid state, it exists as a dimer, W₂Cl₁₀[1]. This compound is characterized as a black or dark green, crystalline solid that is highly hygroscopic[1].

Quantitative Physical Data

The key physical properties of Tungsten(V) chloride are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Formula | WCl₅ (monomer), W₂Cl₁₀ (dimer) | [1] |

| Molar Mass | 361.11 g/mol (for WCl₅) | [2] |

| Appearance | Black or dark green hygroscopic crystals | [1][2] |

| Density | 3.86 g/cm³ | [1] |

| Melting Point | 248 °C (521 K) | [1] |

| Boiling Point | 275.6 °C (548.8 K) | [1] |

| Structure | Dimeric with two octahedral tungsten centers bridged by chloride ligands in the solid state; trigonal bipyramidal monomers in the gaseous state. | [1] |

| Solubility | Reacts with water. Slightly soluble in nonpolar solvents like carbon disulfide. Soluble in some organic solvents such as acetonitrile, benzene, and chloroform. | [3] |

Chemical Properties of Tungsten(V) Chloride

Tungsten(V) chloride is a highly reactive compound, a characteristic primarily due to the tungsten being in the +5 oxidation state. It is oxophilic, demonstrating a strong affinity for oxygen, and is highly reactive towards Lewis bases[1].

Reactivity Profile

-

Hydrolysis: Tungsten(V) chloride is extremely sensitive to moisture and readily hydrolyzes in the presence of water. This reaction leads to the formation of tungsten oxides and hydrochloric acid[2]. One reported reaction pathway suggests the formation of chlorine, hydrochloric acid, and tungsten oxychloride[4].

-

Reaction with Air: When heated in the air, it forms tungsten oxychloride (WOCl₄)[3].

-

Redox Reactions: It can be synthesized by the reduction of tungsten hexachloride (WCl₆)[1].

-

Lewis Acidity: It acts as a Lewis acid and can form complexes with various ligands.

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis and characterization of Tungsten(V) chloride, adapted for its air- and moisture-sensitive nature.

Synthesis of Tungsten(V) Chloride via Reduction of Tungsten(VI) Chloride

This protocol describes the synthesis of Tungsten(V) chloride by the reduction of Tungsten(VI) chloride using tetrachloroethylene (B127269).

Materials:

-

Tungsten(VI) chloride (WCl₆)

-

Tetrachloroethylene (C₂Cl₄)

-

Inert gas (Argon or Nitrogen)

-

Schlenk line apparatus

-

Reaction flask with a condenser

-

Heating mantle

Procedure:

-

Set up the Schlenk line apparatus and ensure all glassware is thoroughly dried and purged with an inert gas to remove air and moisture.

-

In an inert atmosphere (glove box or under a positive pressure of inert gas), charge the reaction flask with Tungsten(VI) chloride.

-

Add tetrachloroethylene to the reaction flask. The molar ratio of WCl₆ to C₂Cl₄ should be 2:1[1].

-

With the condenser attached and a continuous flow of inert gas, heat the reaction mixture. A typical reaction condition involves heating at a controlled temperature until the reaction is complete, which can be monitored by a color change of the solution[3].

-

Upon completion, the reaction mixture is cooled to room temperature, allowing the Tungsten(V) chloride product to precipitate.

-

The solid product is then isolated by filtration under an inert atmosphere, washed with a dry, non-polar solvent to remove any unreacted starting material and byproducts, and dried under vacuum.

Determination of Melting Point

Due to its reactivity with air and moisture, the melting point of Tungsten(V) chloride must be determined under an inert atmosphere.

Materials:

-

Tungsten(V) chloride sample

-

Melting point apparatus

-

Capillary tubes

-

Inert gas source (Argon or Nitrogen)

-

Glove box or Schlenk line

Procedure:

-

Inside a glove box or using a Schlenk line, finely powder a small amount of the Tungsten(V) chloride sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Seal the open end of the capillary tube using a flame while maintaining an inert atmosphere inside the tube. This can be achieved by quickly sealing the tube after removing it from the inert atmosphere or by using specialized equipment for sealing under vacuum or inert gas.

-

Place the sealed capillary tube into the heating block of the melting point apparatus.

-

Heat the sample at a steady and slow rate, approximately 1-2 °C per minute, especially near the expected melting point.

-

Record the temperature at which the first signs of melting are observed and the temperature at which the entire sample has turned into a liquid. This range represents the melting point of the sample.

Qualitative Solubility Test

This protocol outlines a general procedure for assessing the solubility of Tungsten(V) chloride in various organic solvents under an inert atmosphere.

Materials:

-

Tungsten(V) chloride sample

-

A selection of dry, deoxygenated organic solvents (e.g., carbon tetrachloride, benzene, acetonitrile)

-

Small test tubes or vials with septa

-

Inert gas source (Argon or Nitrogen)

-

Glove box or Schlenk line

Procedure:

-

Conduct all steps within a glove box or using Schlenk line techniques to prevent exposure to air and moisture.

-

Place a small, accurately weighed amount of Tungsten(V) chloride (e.g., 10 mg) into a dry test tube.

-

Add a small volume (e.g., 1 mL) of the chosen dry, deoxygenated solvent to the test tube.

-

Seal the test tube and agitate the mixture at a constant temperature.

-

Visually observe if the solid dissolves completely, partially, or not at all.

-

If the solid dissolves completely, it is considered soluble. If it dissolves partially, it is slightly soluble, and if no significant amount of solid dissolves, it is considered insoluble. This can be quantified by carefully measuring the amount of solute added to a known volume of solvent until saturation is reached.

Visualizations

The following diagrams illustrate key chemical processes and experimental workflows related to Tungsten(V) chloride.

Caption: Hydrolysis pathway of Tungsten(V) chloride.

Caption: General experimental workflow for the synthesis and characterization of Tungsten(V) chloride.

References

An In-depth Technical Guide on the Molecular Structure of Dimeric Tungsten Pentachloride

Audience: Researchers, scientists, and drug development professionals.

Core Molecular Structure

In the solid state, tungsten pentachloride exists as a dimer with the formula W₂Cl₁₀.[1] The structure consists of two octahedral tungsten(V) centers that are joined by two bridging chloride ligands, resulting in an edge-sharing bioctahedral arrangement.[2][3] This dimeric configuration is isostructural with niobium pentachloride (Nb₂Cl₁₀) and molybdenum pentachloride (Mo₂Cl₁₀).[1] The tungsten-tungsten distance of 3.814 Å indicates the absence of a direct metal-metal bond.[1] In the gas phase, the dimeric structure dissociates to form monomeric WCl₅ molecules with a trigonal bipyramidal geometry.[2]

Quantitative Structural Data

The precise molecular geometry of dimeric this compound has been determined through single-crystal X-ray diffraction studies. The key bond lengths and angles are summarized in the table below. The crystal structure is monoclinic with the space group C2/m.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [3] |

| Space Group | C2/m | [3] |

| Bond Lengths | ||

| W-W distance | 3.814(2) Å | [3] |

| W-Cl (bridging) | 2.519(3) Å | [3] |

| W-Cl (terminal, axial) | 2.243(3) Å | [3] |

| W-Cl (terminal, equatorial) | 2.251(3) Å | [3] |

| Bond Angles | ||

| Cl (bridging)-W-Cl (bridging) | 81.3(1)° | [3] |

| W-Cl (bridging)-W | 98.7(1)° | [3] |

| Cl (terminal, axial)-W-Cl (terminal, axial) | 178.6(1)° | [3] |

| Cl (terminal, equatorial)-W-Cl (terminal, equatorial) | 93.8(1)° | [3] |

| Cl (bridging)-W-Cl (terminal, axial) | 89.3(1)° | [3] |

| Cl (bridging)-W-Cl (terminal, equatorial) | 175.5(1)° | [3] |

Experimental Protocols

Synthesis of this compound Single Crystals

The synthesis of this compound suitable for single-crystal X-ray diffraction involves the reduction of tungsten hexachloride (WCl₆) followed by purification via sublimation to promote crystal growth.[3] Due to the air and moisture sensitivity of tungsten halides, all manipulations should be performed under an inert atmosphere using Schlenk line or glovebox techniques.[4][5]

Materials:

-

Tungsten hexachloride (WCl₆)

-

Tetrachloroethylene (C₂Cl₄)

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask and condenser

-

Heating mantle

-

Sublimation apparatus

Procedure:

-

In a glovebox or under a positive flow of inert gas, a Schlenk flask is charged with tungsten hexachloride.

-

Tetrachloroethylene is added as the reducing agent. A typical reaction is: 2 WCl₆ + C₂Cl₄ → W₂Cl₁₀ + C₂Cl₆.[1]

-

The reaction mixture is heated under an inert atmosphere to initiate the reduction.

-

Upon completion of the reaction, the volatile byproducts and excess solvent are removed under vacuum.

-

The crude this compound product is transferred to a sublimation apparatus under inert atmosphere.

-

The apparatus is evacuated, and the crude product is heated to a temperature sufficient to induce sublimation (typically 130-170 °C).[2]

-

Single crystals of W₂Cl₁₀ will form on the cooled surface of the sublimation apparatus.

-

The apparatus is cooled to room temperature, and the inert atmosphere is reintroduced before collecting the crystals in a glovebox.

Single-Crystal X-ray Diffraction

The determination of the molecular structure of dimeric this compound is achieved through single-crystal X-ray diffraction.[2] The air-sensitive nature of the crystals necessitates special handling to prevent decomposition during the experiment.

Instrumentation:

-

Single-crystal X-ray diffractometer equipped with a low-temperature device (e.g., cryostream)

-

X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å)

-

Goniometer and detector

-

Inert, non-reactive oil for crystal mounting

Procedure:

-

Crystal Mounting: In a glovebox, a suitable single crystal of W₂Cl₁₀ is selected and coated with a layer of inert oil (e.g., Paratone-N) to protect it from the atmosphere. The crystal is then mounted on a cryo-loop.

-

Data Collection: The mounted crystal is transferred to the diffractometer and immediately cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and prevent decomposition. Data collection is performed using a suitable strategy to ensure complete and redundant data, typically involving a series of ω and φ scans.

-

Structure Solution and Refinement: The collected diffraction data is processed to obtain the unit cell parameters and integrated intensities. The structure is solved using direct methods or Patterson methods, and the atomic positions and displacement parameters are refined using full-matrix least-squares methods.

Visualizations

Dimeric Structure of this compound

Caption: Dimeric structure of W₂Cl₁₀ showing two edge-sharing octahedra.

Experimental Workflow for Structure Determination

Caption: Workflow for the determination of the molecular structure.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Tungsten(V) Chloride from Tungsten(VI) Chloride Reduction

Abstract

Tungsten(V) chloride (WCl₅), a significant precursor in the synthesis of various tungsten compounds, is commonly prepared through the reduction of tungsten(VI) chloride (WCl₆). This technical guide provides a comprehensive overview of the primary methods for this reduction, offering detailed experimental protocols and quantitative data to facilitate replication and further research. The methodologies covered include reduction by hydrogen, tetrachloroethylene (B127269), and various metallic and non-metallic reducing agents. This document is intended to serve as a practical resource for chemists and material scientists engaged in the synthesis and application of tungsten compounds.

Introduction

Tungsten(V) chloride, also known as tungsten pentachloride, is a dark green, crystalline solid that is highly sensitive to moisture.[1] It serves as a crucial starting material in organometallic chemistry and as a precursor for the synthesis of tungsten-based materials such as oxides, nitrides, and carbides.[2] Furthermore, WCl₅ is utilized as a Lewis acid catalyst in certain organic reactions.[2] The most prevalent synthetic route to WCl₅ involves the controlled reduction of the more common tungsten(VI) chloride. This guide details the most effective and commonly cited methods for this chemical transformation.

Synthesis of Tungsten(V) Chloride via Reduction of Tungsten(VI) Chloride

Several reducing agents have been successfully employed to convert WCl₆ to WCl₅. The choice of reductant influences the reaction conditions, yield, and purity of the final product.

Reduction by Hydrogen (H₂)

Reduction of WCl₆ with hydrogen gas is a well-established method for producing WCl₅.[1][2] The reaction is typically carried out at elevated temperatures in a flow system.

Reaction: 2 WCl₆ + H₂ → 2 WCl₅ + 2 HCl

Data Presentation:

| Parameter | Value | Reference |

| Reactants | WCl₆, H₂ | [1][2] |

| Temperature | 250–425 °C | [1][2] |

| Notes | Byproducts such as WOCl₄, WCl₄, and WCl₂ can form. Purification by sublimation is necessary. | [1] |

Experimental Protocol:

-

Place tungsten(VI) chloride in a quartz tube situated within a tube furnace.

-

Heat the furnace to a temperature between 380–425 °C.[1]

-

Introduce a steady stream of hydrogen gas through the quartz tube to reduce the WCl₆.

-

The product, tungsten(V) chloride, sublimes and can be collected in a cooler part of the apparatus.

-

To purify the product, perform a subsequent sublimation in a stream of inert gas, such as nitrogen, to separate it from less volatile byproducts.[1] The temperature gradient for purification can be set from 180°C to 25°C, where WCl₅ will precipitate first.[1]

Reduction by Tetrachloroethylene (C₂Cl₄)

Tetrachloroethylene serves as both a reductant and a solvent in this synthesis method.[2][3] This approach offers the advantage of proceeding at a lower temperature compared to hydrogen reduction.

Reaction: 2 WCl₆ + C₂Cl₄ → 2 WCl₅ + C₂Cl₆

Data Presentation:

| Parameter | Value | Reference |

| Reactants | WCl₆, C₂Cl₄ | [1][3] |

| WCl₆ Amount | 4–7 g | [1] |

| C₂Cl₄ Volume | 25 mL | [1] |

| Temperature | 100 °C (in an oil bath) | [1] |

| Reaction Time | 24 hours | [1] |

| Special Conditions | Irradiation with a 100W light bulb | [1] |

Experimental Protocol:

-

In a reaction vessel equipped for inert atmosphere operation, combine 4–7 g of tungsten(VI) chloride with 25 mL of tetrachloroethylene.[1]

-

Heat the mixture in an oil bath to 100 °C.[1]

-

Irradiate the reaction mixture with a 100W light bulb for 24 hours.[1]

-

The reaction progress is indicated by a color change from an initial red-brown to a blue-green solution, culminating in the formation of a fine dark powder.[1]

-

Handle the resulting product under strictly anhydrous conditions as it is highly hygroscopic.[1]

-

Purification can be achieved through sublimation.[1]

Reduction by Other Reducing Agents (Sb, Bi, Ti, As)

A variety of other reducing agents, including antimony, bismuth, titanium, and arsenic, can be used for the synthesis of high-purity WCl₅.[4][5] These reactions are often performed under reduced pressure.

Reaction (with Sb as an example): 3 WCl₆ + Sb → 3 WCl₅ + SbCl₃

Data Presentation:

| Parameter | Value | Reference |

| Reducing Agents | Sb, Bi, Hg, Ti, Al, As | [4][5] |

| Molar Ratio (WCl₆:Reductant) | 2.8:1.0 to 3.2:1.0 | [4][6] |

| Particle Size of Reactants | < 300 µm (preferably < 100 µm) | [4][7] |

| Reduction Temperature | 80–210 °C (e.g., ~105 °C for Sb) | [4] |

| Reduction Pressure | ≤ 13 Pa | [4] |

| Reduction Time | 1–100 hours | [5] |

| Distillation Temperature | 90–130 °C | [5] |

| Distillation Pressure | ≤ 100 Pa | [5] |

| Sublimation Temperature | 130–170 °C | [5] |

| Sublimation Pressure | ≤ 100 Pa | [5] |

| Yield | ≥ 65% | [5] |

Experimental Protocol (using Sb):

-

In an inert atmosphere (e.g., nitrogen or argon), uniformly mix high-purity WCl₆ and high-purity Sb in a molar ratio of approximately 2.8:1.[7] A mortar or ball mill can be used for mixing to ensure a small particle size.[4][6]

-

Place the mixture in a vacuum-compatible reaction vessel.

-

Heat the mixture to approximately 105 °C under a reduced pressure of 13 Pa or less for about 2 hours to effect the reduction.[7]

-

After the reduction, remove impurities by distillation under reduced pressure (e.g., at 130 °C and ~66 Pa for 1 hour).[7]

-

Purify the resulting WCl₅ by sublimation at a higher temperature and lower pressure (e.g., 160 °C and ≤ 13 Pa for 1 hour).[7]

-

Recover the purified, dark green crystalline WCl₅ in an inert atmosphere and store it in a sealed container.[1][7]

Reaction Pathways and Experimental Workflows

The following diagrams illustrate the general chemical transformation and the typical experimental procedure for the synthesis of WCl₅ from WCl₆.

Caption: General reaction pathway for WCl₆ reduction.

Caption: Experimental workflow for WCl₅ synthesis.

Safety and Handling

-

Tungsten(VI) chloride (WCl₆) is a corrosive and oxidizing agent. It reacts aggressively with water, including atmospheric moisture, to release hydrogen chloride (HCl) gas.[8]

-

Tungsten(V) chloride (WCl₅) is also highly sensitive to moisture and water, hydrolyzing to form blue tungsten oxide.[1] It should be handled and stored under a dry, inert atmosphere at all times.

-

The reducing agents and byproducts may also be hazardous. For example, hydrogen gas is flammable, and HCl is a corrosive gas. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, glove boxes) must be used.

Conclusion

The synthesis of tungsten(V) chloride from the reduction of tungsten(VI) chloride can be achieved through various methods, each with its own set of advantages and specific procedural requirements. Reduction by hydrogen is a classic gas-phase method requiring high temperatures. The use of tetrachloroethylene provides a lower-temperature liquid-phase alternative. For high-purity applications, reduction with solid-state reagents like antimony under vacuum, followed by sublimation, is particularly effective. The detailed protocols and data presented in this guide offer a solid foundation for the successful synthesis of WCl₅ for a range of research and development applications.

References

- 1. This compound-Tungsten Compound Manufacturer and Supplier-Chinatungsten Online [tungsten-powder.com]

- 2. Buy this compound | 13470-14-9 [smolecule.com]

- 3. Tungsten(V) chloride - Wikipedia [en.wikipedia.org]

- 4. KR102051241B1 - High Purity Tungsten Chloride and Synthesis Method - Google Patents [patents.google.com]

- 5. data.epo.org [data.epo.org]

- 6. WO2017130745A1 - High purity this compound and method for synthesizing same - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Tungsten hexachloride - Wikipedia [en.wikipedia.org]

Solubility of Tungsten Pentachloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tungsten pentachloride (WCl5) is a highly reactive, hygroscopic crystalline solid with significant applications in catalysis and chemical synthesis. Its utility in organic chemistry is intrinsically linked to its solubility and stability in non-aqueous solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound in a range of organic solvents. Due to the scarcity of precise quantitative solubility data in publicly available literature, this document focuses on qualitative solubility descriptions and outlines a detailed experimental protocol for researchers to determine quantitative solubility under inert conditions. This guide is intended to equip researchers with the necessary information for the safe and effective handling and application of this compound in an organic medium.

Introduction to this compound

This compound (WCl5) is an inorganic compound that appears as a dark green or black crystalline solid.[1][2] It is highly sensitive to moisture and air, readily hydrolyzing to form tungsten oxides and tungsten oxychlorides.[2][3] This reactivity necessitates handling and storage under a dry, inert atmosphere (e.g., argon or nitrogen). In the solid state, it exists as a dimer, W2Cl10, with two tungsten atoms bridged by two chloride ligands.[4] Its utility as a Lewis acid catalyst in various organic reactions, such as polymerization and halogenation, makes understanding its behavior in organic solvents crucial for experimental design and success.[5]

Qualitative Solubility of this compound

Quantitative solubility data for this compound is not widely reported in chemical literature. However, qualitative descriptions of its solubility in various organic solvents are available. The compound's solubility is largely dictated by the polarity of the solvent and the potential for chemical reaction. Generally, it is slightly soluble in non-polar solvents and can dissolve in some polar aprotic and non-protic solvents, but it tends to decompose or react with most polar and protic solvents.[2][3]

Data Presentation: Qualitative Solubility in Common Organic Solvents

| Solvent Class | Solvent Example | Qualitative Solubility/Reactivity | Source(s) |

| Non-Polar Solvents | Carbon Disulfide (CS2) | Slightly soluble to very slightly soluble | [3][4] |

| Benzene (C6H6) | Soluble | [3] | |

| Chlorinated Solvents | Chloroform (B151607) (CHCl3) | Soluble | [3] |

| Carbon Tetrachloride (CCl4) | Reacts to form WCl6 (reduction of WCl6) | [6] | |

| Polar Aprotic Solvents | Acetonitrile (CH3CN) | Soluble | [3] |

| Polar Protic Solvents | Alcohols (e.g., Ethanol) | Decomposes/Reacts | [3] |

| Ethers | Diethyl Ether | Reacts | [7] |

| Ketones | Acetone | Reacts | [8] |

| Other | Primary Amines | Forms amine compounds | [3] |

Note: The term "soluble" in historical and qualitative literature does not specify the extent of solubility and should be interpreted with caution. It indicates that the substance dissolves to some appreciable degree. Reactions with chlorinated solvents can be complex; for instance, tetrachloroethylene (B127269) is used as a reductant for WCl6 to synthesize WCl5.[6]

Reactivity with Organic Solvents

The oxophilic nature of this compound and its strong Lewis acidity govern its interactions with organic solvents.[4]

-

Protic Solvents: Solvents with acidic protons, such as alcohols and water, will readily react with WCl5. This is typically a rapid decomposition reaction, leading to the formation of tungsten oxychlorides and hydrochloric acid.[2][3]

-

Donor Solvents: Solvents that can act as Lewis bases, such as ethers, ketones, and amines, can form adducts or coordination complexes with this compound.[3] These reactions can range from simple coordination to more complex chemical transformations.

-

Chlorinated Solvents: While some chlorinated solvents like chloroform are reported to be viable solvents, others like carbon tetrachloride can participate in redox reactions.[3][6] The specific reactivity will depend on the conditions and the specific solvent.

Due to this high reactivity, the selection of an appropriate solvent is critical and must be done with consideration for the intended chemical transformation. For applications where WCl5 is a catalyst or reagent, the solvent should ideally be inert.

Experimental Protocol: Gravimetric Determination of Solubility

Given the absence of readily available quantitative data, the following protocol outlines a gravimetric method for determining the solubility of this compound in a desired organic solvent under an inert atmosphere. This method is adapted for air- and moisture-sensitive compounds.

Objective: To determine the solubility of WCl5 in a specific organic solvent (e.g., g/100 mL) at a controlled temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of choice

-

Glovebox or Schlenk line with a dry, inert atmosphere (N2 or Ar)

-

Temperature-controlled bath (e.g., oil bath) or hotplate with temperature probe

-

Airtight, sealable glass vessel (e.g., Schlenk flask or sealed ampoule)

-

Magnetic stirrer and stir bars

-

Inert atmosphere filtration apparatus (e.g., filter cannula, fritted glass filter under inert atmosphere)

-

Pre-weighed, oven-dried collection flask

-

Analytical balance (inside the glovebox or accessible for sealed vessels)

-

Vacuum pump

Methodology:

-

Preparation (Inert Atmosphere):

-

Perform all manipulations of WCl5 and anhydrous solvents inside a glovebox or using Schlenk line techniques.

-

Ensure all glassware is rigorously dried in an oven (e.g., at 120°C overnight) and cooled under vacuum before being brought into the inert atmosphere.

-

-

Sample Preparation:

-

Add a precisely weighed excess amount of this compound to the sealable glass vessel.

-

Using a cannula or syringe, add a known volume or mass of the anhydrous organic solvent to the vessel.

-

Seal the vessel tightly.

-

-

Equilibration:

-

Place the sealed vessel in the temperature-controlled bath set to the desired experimental temperature (e.g., 25°C).

-

Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute. The time required for equilibration may need to be determined empirically.

-

-

Separation of Saturated Solution:

-

Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle.

-

Carefully filter the supernatant (the saturated solution) from the excess solid using an inert atmosphere filtration technique (e.g., cannula transfer through a filter frit) into a pre-weighed collection flask. It is crucial to avoid transferring any solid particles.

-

-

Solvent Evaporation:

-

Weigh the collection flask containing the saturated solution to determine the mass of the solution.

-

Remove the solvent from the collection flask under vacuum. Gentle heating may be applied if the solvent's boiling point allows and it does not affect the solute.

-

Continue applying vacuum until the dissolved this compound is completely dry and a constant weight is achieved.

-

-

Calculation of Solubility:

-

Weigh the collection flask containing the dried solute.

-

The mass of the dissolved WCl5 is the final mass of the flask minus the initial mass of the empty flask.

-

The mass of the solvent is the mass of the saturated solution minus the mass of the dissolved WCl5.

-

Calculate the solubility: Solubility (g / 100 g solvent) = (Mass of dissolved WCl5 / Mass of solvent) * 100 If the initial volume of the solvent was used, density is required to convert to a mass basis for accuracy.

-

Mandatory Visualizations

Logical Workflow for Handling and Solubility Determination of WCl5

Caption: Experimental workflow for determining the solubility of WCl5.

Reactivity Pathway of WCl5 with Protic Solvents

Caption: Reaction pathway of WCl5 with protic solvents.

Conclusion

While quantitative solubility data for this compound in organic solvents remains elusive in common chemical literature, its qualitative behavior indicates solubility in select non-polar and polar aprotic solvents, alongside high reactivity with protic and many donor solvents. For researchers and professionals in drug development and chemical synthesis, the provided experimental protocol offers a robust framework for determining precise solubility values under controlled, inert conditions. Careful solvent selection and rigorous adherence to air- and moisture-free handling techniques are paramount for the successful use of this compound in research and development.

References

- 1. chemicalland21.com [chemicalland21.com]

- 2. This compound-Tungsten Compound Manufacturer and Supplier-Chinatungsten Online [tungsten-powder.com]

- 3. lookchem.com [lookchem.com]

- 4. TUNGSTEN (V) CHLORIDE | 13470-14-9 [chemicalbook.com]

- 5. Buy this compound | 13470-14-9 [smolecule.com]

- 6. Tungsten hexachloride - Wikipedia [en.wikipedia.org]

- 7. pearson.com [pearson.com]

- 8. Tungsten(V) chloride - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Safe Handling of Tungsten Pentachloride

For researchers, scientists, and drug development professionals, the safe handling of reactive chemical reagents is paramount. This in-depth guide provides a thorough overview of the safety data and handling precautions for tungsten pentachloride (WCl₅), a highly reactive inorganic compound. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Chemical Identification and Properties

This compound is a dark green or black crystalline solid that is highly sensitive to moisture and air.[1][2] It is crucial to handle this compound under an inert atmosphere to prevent decomposition.[3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | WCl₅ (monomer), W₂Cl₁₀ (dimer) | [5][6][7] |

| Molecular Weight | 361.11 g/mol | [1][8] |

| Appearance | Dark green to black crystalline solid | [1][2][9] |

| Melting Point | 243 °C - 248 °C | [1][6] |

| Boiling Point | 275.6 °C | [1][6] |

| Density | 3.52 g/cm³ - 3.875 g/cm³ | [6][8] |

| Solubility | Decomposes in water and most polar solvents. Slightly soluble in non-polar solvents like carbon disulfide, acetonitrile, benzene, and chloroform. | [2][6][10] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[1][11][12] Inhalation of its dust or fumes may cause respiratory irritation.[1][5]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Reference |

| Skin Corrosion/Irritation | Category 1B/2 | H314: Causes severe skin burns and eye damage. | [5][9][11][12] |

| Serious Eye Damage/Eye Irritation | Category 1/2 | H314: Causes severe skin burns and eye damage. | [5][11][12] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | [4][5] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | [1] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects. | [4] |

Handling and Storage Precautions

Proper handling and storage are critical to mitigating the risks associated with this compound.

Handling

-

Inert Atmosphere: Always handle this compound under an inert atmosphere (e.g., nitrogen or argon) in a glove box or using Schlenk line techniques.[3][4] The compound is highly sensitive to moisture and air.[1][2]

-

Ventilation: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust and fumes.[1][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety goggles with side-shields or a face shield, and a lab coat.[11][12][13] For operations that may generate dust, a NIOSH/MSHA-approved respirator is necessary.[5]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[11][12] Do not breathe dust or fumes.[11][12]

-

Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[5][11] Contaminated clothing should be removed immediately and washed before reuse.[5][11]

Storage

-

Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[5][11][12]

-

Incompatible Materials: Store away from incompatible materials such as water, moisture, air, bases, strong oxidizing agents, and strong acids.[3][5][13]

-

Moisture Control: Store in a water-free area.[13] The compound is highly hygroscopic.[2]

Emergency Procedures

First-Aid Measures

Table 3: First-Aid Measures for this compound Exposure

| Exposure Route | First-Aid Procedure | Reference |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. | [5][13] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [5][13] |

| Inhalation | Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. | [5][11][13] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [11][12][13] |

Fire and Spill Response

-

Fire: this compound is non-flammable.[5] Use an extinguishing agent suitable for the surrounding fire.[5] Firefighters should wear self-contained breathing apparatus and full protective clothing.[5][13] Upon heating in air, it can form tungsten oxychloride, and in a fire, it may liberate irritating gases.[1][5]

-

Spill: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection.[11] Avoid dust formation.[11] Carefully sweep up the spilled material and place it into a suitable, dry, closed container for disposal.[3] Prevent the spill from entering drains or waterways.[5]

Experimental Protocol: Safe Weighing and Transfer of this compound

This protocol outlines the steps for safely weighing and transferring solid this compound in a laboratory setting.

-

Preparation:

-

Ensure a chemical fume hood or glove box is available and functioning correctly.

-

Gather all necessary equipment: a clean, dry weighing vessel, a compatible spatula, and the sealed container of this compound.

-

Don all required personal protective equipment (PPE) as detailed in section 3.1.

-

-

Inert Atmosphere Transfer (Glove Box):

-

Transfer the sealed container of this compound, weighing vessel, and spatula into the glove box antechamber.

-

Purge the antechamber with an inert gas (e.g., argon or nitrogen) according to the glove box operating procedures.

-

Once the antechamber is purged, move the items into the main glove box chamber.

-

Carefully open the container of this compound.

-

Using the spatula, transfer the desired amount of the solid to the weighing vessel.

-

Securely close the this compound container.

-

Close the weighing vessel if possible.

-

Remove the items from the glove box via the antechamber, following the proper procedure.

-

-

Transfer in a Fume Hood (for less sensitive applications):

-

Work within the fume hood with the sash at the lowest practical height.

-

Allow the container of this compound to reach room temperature before opening to minimize moisture condensation.

-

Briefly open the container and quickly transfer the desired amount to the weighing vessel.

-

Immediately and securely reseal the this compound container.

-

This method carries a higher risk of exposure and reaction with atmospheric moisture and should only be used when a glove box is not available and for applications where minor decomposition is acceptable.

-

-

Cleanup:

-

Carefully decontaminate the spatula and any other equipment that came into contact with the chemical.

-

Wipe down the work area within the fume hood or glove box.

-

Dispose of any contaminated materials (e.g., weighing paper, gloves) in a designated hazardous waste container.

-

Logical Workflow for Spill Response

The following diagram illustrates the decision-making process and actions to be taken in the event of a this compound spill.

References

- 1. Buy this compound | 13470-14-9 [smolecule.com]

- 2. This compound-Tungsten Compound Manufacturer and Supplier-Chinatungsten Online [tungsten-powder.com]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. kojundo.co.jp [kojundo.co.jp]

- 6. Tungsten(V) Chloride-tungstate manufacturer and supplier CHINATUNGSTEN ONLINE [tungstate.net]

- 7. Tungsten(V) chloride - Wikipedia [en.wikipedia.org]

- 8. lookchem.com [lookchem.com]

- 9. Page loading... [guidechem.com]

- 10. TUNGSTEN (V) CHLORIDE | 13470-14-9 [chemicalbook.com]

- 11. lookchem.com [lookchem.com]

- 12. Page loading... [guidechem.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

In-Depth Technical Guide: Thermal Stability and Decomposition of Tungsten Pentachloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tungsten pentachloride (WCl₅), a dark green crystalline solid, is a pivotal precursor in various advanced material applications, including the chemical vapor deposition (CVD) of tungsten films, catalysis, and the synthesis of other tungsten compounds.[1][2] Its utility in these processes is intrinsically linked to its thermal behavior. This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound, with a focus on quantitative data, experimental methodologies, and decomposition pathways.

In the solid state, this compound exists as a dimer, [WCl₅]₂ or W₂Cl₁₀, featuring two octahedrally coordinated tungsten atoms bridged by two chloride ligands.[2] Upon heating under vacuum, it sublimes and the dimer dissociates into a monomeric, trigonal bipyramidal WCl₅ molecule in the gas phase.[2][3] WCl₅ is highly sensitive to moisture and air, hydrolyzing to form tungsten oxides and reacting with oxygen at elevated temperatures to produce tungsten oxychloride (WOCl₄).[1]

Thermal Stability and Decomposition

The thermal stability of this compound is a critical parameter for its application in CVD and other high-temperature processes. While stable at room temperature in an inert atmosphere, it undergoes decomposition at elevated temperatures. The decomposition pathway and products are highly dependent on the surrounding atmosphere.

Decomposition in an Inert Atmosphere

Under an inert atmosphere such as nitrogen or argon, the thermal decomposition of this compound is believed to proceed via disproportionation. This involves the conversion of tungsten(V) into higher and lower oxidation states. While the exact temperature and products of this disproportionation are not definitively established in the readily available literature, analogies with other tungsten halides and related metal pentachlorides suggest a potential pathway. For instance, tungsten tetrachloride is known to undergo disproportionation at elevated temperatures.[1] A plausible, though not definitively proven, disproportionation reaction for this compound could be:

2 WCl₅(g) → WCl₄(s) + WCl₆(g)

Further heating could lead to the decomposition of the resulting tungsten tetrachloride.

Decomposition in the Presence of Other Reagents

In the presence of air or oxygen, this compound readily forms tungsten oxychloride (WOCl₄) upon heating.[1] With water, it hydrolyzes to form blue tungsten oxide.[1]

In chemical vapor deposition processes, the decomposition of WCl₅ is often intentionally induced by a reducing agent to deposit tungsten metal. For example, in the presence of diborane (B8814927) (B₂H₆), a possible reaction mechanism is:

3WCl₅(g) + 5B₂H₆(g) → 3W(s) + 10BCl₃(g) + 15H₂(g) (based on a similar reaction for WCl₆)[4]

Quantitative Thermal Analysis Data

Thermogravimetric analysis (TGA) provides quantitative data on the mass loss of a substance as a function of temperature, offering insights into sublimation and decomposition events.

| Parameter | Value | Conditions | Reference |

| Melting Point | 248 °C | - | [5] |

| Boiling Point | 275.6 °C | - | [5] |

| Sublimation Temperature | 130–170 °C | Under vacuum | [2] |

| Onset of Mass Loss (TGA) | ~200 °C | 10 °C/min under N₂ | [6] |

| Residual Mass at 400 °C (TGA) | ~20% | 10 °C/min under N₂ | [6] |

Table 1: Summary of Thermal Properties of this compound.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducible research in the thermal analysis of reactive compounds like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and volatilization characteristics of this compound.

Methodology:

-

Sample Preparation: Due to its sensitivity to air and moisture, the TGA instrument should be housed within an inert atmosphere glovebox (e.g., nitrogen or argon). A small amount of this compound (typically 3-10 mg) is loaded into a TGA crucible (e.g., platinum or alumina).[6]

-

Instrumentation: A thermogravimetric analyzer capable of operating under a controlled inert atmosphere is used. The system is purged with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert environment and to carry away any evolved gases.[6]

-

Thermal Program: The sample is heated at a constant rate, typically between 5 and 20 °C/min, from ambient temperature to a final temperature sufficient to observe complete sublimation and/or decomposition (e.g., 400-600 °C).[6]

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of mass loss, the temperature ranges of different mass loss events, and the percentage of residual mass. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rates.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with phase transitions (e.g., melting) and chemical reactions (e.g., decomposition) of this compound.

Methodology:

-

Sample Preparation: In an inert atmosphere glovebox, a small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum or gold-plated stainless steel) to prevent reaction with the atmosphere and to contain any volatile products. An empty, hermetically sealed pan is used as a reference.

-

Instrumentation: A differential scanning calorimeter is purged with a high-purity inert gas.

-

Thermal Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate of 5-20 °C/min, over a temperature range that encompasses the expected thermal events (e.g., from ambient to 400 °C).

-

Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., some decomposition processes) are observed as peaks on the DSC curve. The temperature of the peak maximum provides the transition or reaction temperature, and the area under the peak is proportional to the enthalpy change of the process.

Mass Spectrometry (MS) Coupled with Thermal Analysis (TGA-MS)

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Methodology:

-

Instrumentation: The outlet of a thermogravimetric analyzer is coupled to the inlet of a mass spectrometer via a heated transfer line (typically maintained at 200-250 °C to prevent condensation of evolved gases).

-

TGA Protocol: A TGA experiment is performed as described in section 4.1.

-

MS Protocol: As the sample is heated in the TGA, the evolved gases are continuously transferred to the ion source of the mass spectrometer. The MS is set to scan a specific mass-to-charge (m/z) range to detect the expected and unexpected decomposition products.

-

Data Analysis: The ion currents for specific m/z values are plotted as a function of temperature or time, and these profiles are correlated with the mass loss events observed in the TGA data. This allows for the identification of the gaseous species evolved at each stage of decomposition.

Visualizations

Proposed Thermal Decomposition Pathway of this compound

Caption: Proposed thermal decomposition pathway of WCl₅ in an inert atmosphere.

Experimental Workflow for Thermal Analysis of this compound

References

- 1. scholar.ui.ac.id [scholar.ui.ac.id]

- 2. Buy this compound | 13470-14-9 [smolecule.com]

- 3. Spectroscopic studies on matrix isolated tungsten chlorides and bromides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. US9595470B2 - Methods of preparing tungsten and tungsten nitride thin films using tungsten chloride precursor - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Understanding the Lewis Acidity of Tungsten Pentachloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Lewis Acidity of Tungsten Pentachloride

This compound (WCl₅) is a dark green, crystalline solid that is highly sensitive to moisture. In the solid state, it exists as a dimer, W₂Cl₁₀, with two tungsten centers bridged by two chloride ligands, forming an edge-sharing bi-octahedral structure.[1] This dimeric structure is analogous to that of molybdenum pentachloride (MoCl₅).[2] The tungsten atom in WCl₅ is in a +5 oxidation state, leaving it with a d¹ electron configuration. The high positive charge on the tungsten center and the presence of vacant d-orbitals contribute to its pronounced Lewis acidic character.

The Lewis acidity of WCl₅ is a manifestation of its ability to accept electron pairs from Lewis bases. This property is central to its catalytic activity, where it can activate substrates by withdrawing electron density. Its strong oxophilicity, a key aspect of its Lewis acidic nature, drives its reactivity towards oxygen-containing functional groups.[3]

Synthesis of this compound

High-purity this compound is crucial for its application in catalysis and materials science. Several methods for its synthesis have been reported, primarily involving the reduction of tungsten hexachloride (WCl₆).

Common Synthesis Routes

-

Reduction of Tungsten Hexachloride with Hydrogen: This method involves passing hydrogen gas over heated WCl₆ at temperatures ranging from 250 to 400 °C.[1] 2 WCl₆ + H₂ → 2 WCl₅ + 2 HCl

-

Reduction with Tetrachloroethylene (B127269): WCl₆ can be reduced by tetrachloroethylene at around 100 °C, often with photochemical initiation.[4] 2 WCl₆ + C₂Cl₄ → 2 WCl₅ + C₂Cl₆

-

Reduction with other Reducing Agents: Other reducing agents, including bismuth, mercury, antimony, titanium, aluminum, phosphorus, and arsenic, can be used to reduce WCl₆ to WCl₅.[5]

Purification

Purification of WCl₅ is typically achieved through sublimation under a vacuum or in an inert atmosphere to remove impurities such as unreacted WCl₆ and other tungsten subchlorides.[1][4]

Quantifying Lewis Acidity: A Framework for WCl₅

While specific quantitative data for the Lewis acidity of WCl₅ are not available in the literature, its strength can be inferred from its reactivity and by comparison with analogous compounds. Two primary methods for quantifying Lewis acidity are the Gutmann-Beckett method and the determination of Fluoride (B91410) Ion Affinity (FIA).

Gutmann-Beckett Acceptor Number (AN)

The Gutmann-Beckett method is a widely used technique to determine the acceptor number (AN), a measure of the Lewis acidity of a substance. It involves monitoring the change in the ³¹P NMR chemical shift of a probe molecule, typically triethylphosphine (B1216732) oxide (Et₃PO), upon interaction with the Lewis acid.[6][7] The acceptor number is calculated using the following formula:

AN = 2.21 × (δₛₐₘₚₗₑ - 41.0)

where δₛₐₘₚₗₑ is the ³¹P NMR chemical shift of Et₃PO in the presence of the Lewis acid.

Table 1: Acceptor Numbers of Selected Lewis Acids for Comparison

| Lewis Acid | Acceptor Number (AN) |

| AlCl₃ | 87 |

| TiCl₄ | 70 |

| SbCl₅ | 100 |

| MoCl₅ | Data not available |

| WCl₅ | Data not available |

Researchers are encouraged to determine the acceptor number of WCl₅ using the protocol outlined in Section 5.1.

Fluoride Ion Affinity (FIA)

Fluoride ion affinity (FIA) is a gas-phase measure of Lewis acidity, defined as the negative of the enthalpy change for the reaction of a Lewis acid with a fluoride ion.[8] A higher FIA value indicates stronger Lewis acidity.

LA + F⁻ → [LA-F]⁻

FIA = -ΔH

FIA values are often determined through computational chemistry or experimental methods like ion cyclotron resonance spectroscopy.[8][9]

Table 2: Calculated Fluoride Ion Affinities of Selected Lewis Acids for Comparison

| Lewis Acid | Fluoride Ion Affinity (FIA) (kJ/mol) |

| BF₃ | ~342 |

| AlCl₃ | ~490 |

| SbF₅ | ~489 |

| MoF₅ | Data not available |

| WCl₅ | Data not available |

Researchers can determine the fluoride ion affinity of WCl₅ using the experimental protocol described in Section 5.2 or through computational modeling.

Catalytic Applications of this compound

The potent Lewis acidity of WCl₅ makes it an effective catalyst in various organic transformations.

Ring-Opening Metathesis Polymerization (ROMP)

WCl₅, often in conjunction with a co-catalyst, is used to initiate the Ring-Opening Metathesis Polymerization (ROMP) of strained cyclic olefins like norbornene.[10] The Lewis acidic tungsten center coordinates to the double bond of the monomer, initiating the metathesis cascade.

Clauson-Kaas Pyrrole (B145914) Synthesis

WCl₅ can act as a Lewis acid catalyst in the Clauson-Kaas synthesis of N-substituted pyrroles from primary amines and 2,5-dialkoxytetrahydrofuran.[11][12] The tungsten center activates the furan (B31954) derivative towards nucleophilic attack by the amine.

Experimental Protocols for Determining Lewis Acidity

The following are generalized experimental protocols that can be adapted for the determination of the Lewis acidity of this compound.

Protocol for Gutmann-Beckett Acceptor Number Determination

Objective: To determine the acceptor number (AN) of WCl₅ using ³¹P NMR spectroscopy.

Materials:

-

This compound (WCl₅), high purity

-

Triethylphosphine oxide (Et₃PO)

-

Anhydrous, non-coordinating solvent (e.g., 1,2-dichloroethane (B1671644) or dichloromethane-d₂)

-

NMR tubes

-

Glovebox or Schlenk line for inert atmosphere handling

Procedure:

-

Sample Preparation (under inert atmosphere): a. Prepare a stock solution of Et₃PO in the chosen anhydrous solvent of a known concentration (e.g., 0.1 M). b. In a separate vial, accurately weigh a sample of WCl₅. c. Add a precise volume of the Et₃PO stock solution to the WCl₅ to achieve a 1:1 molar ratio. Ensure complete dissolution. d. Transfer the resulting solution to an NMR tube and seal it.

-

Reference Sample Preparation: a. Prepare a reference sample containing only the Et₃PO stock solution in an NMR tube.

-

³¹P NMR Spectroscopy: a. Acquire the ³¹P NMR spectrum of the reference sample to determine the chemical shift of free Et₃PO. b. Acquire the ³¹P NMR spectrum of the WCl₅-Et₃PO sample under the same conditions.

-

Calculation: a. Record the ³¹P chemical shift (δₛₐₘₚₗₑ) of the WCl₅-Et₃PO adduct. b. Calculate the acceptor number using the formula: AN = 2.21 × (δₛₐₘₚₗₑ - 41.0).

Protocol for Fluoride Ion Affinity Determination (Experimental)

Objective: To experimentally measure the fluoride ion affinity of WCl₅ using mass spectrometry-based techniques. This is a highly specialized experiment requiring dedicated instrumentation.

Instrumentation:

-

Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer or a similar instrument capable of studying gas-phase ion-molecule reactions.

-

Electrospray ionization (ESI) or a similar source to generate the [WCl₅F]⁻ anion.

-

A source of a reference Lewis acid with a known FIA.

Procedure (Generalized):

-

Generation of the Fluoride Adduct: a. Prepare a solution containing WCl₅ and a fluoride source (e.g., a tetraalkylammonium fluoride salt). b. Introduce the solution into the mass spectrometer via ESI to generate the [WCl₅F]⁻ ion in the gas phase.

-

Bracketing Method: a. Introduce a reference Lewis acid (LA_ref) with a known FIA into the ion trap. b. Observe if a fluoride transfer reaction occurs: [WCl₅F]⁻ + LA_ref → [LA_refF]⁻ + WCl₅ c. By using a series of reference Lewis acids with varying FIAs, the FIA of WCl₅ can be "bracketed" between the FIA of a reference acid that does not react and one that does.

-

Kinetic Method: a. Measure the forward and reverse rate constants for the fluoride transfer reaction with a reference Lewis acid. b. The equilibrium constant (K_eq) can be determined from the ratio of the rate constants. c. The Gibbs free energy change (ΔG) for the reaction can be calculated from K_eq, and from this, the relative FIA can be determined.

Conclusion

This compound is a potent Lewis acid with significant potential in catalysis and synthetic chemistry. While a quantitative understanding of its Lewis acidity is currently hampered by a lack of specific experimental data, its reactivity profile and comparison with related metal halides strongly suggest a high degree of electrophilicity. This technical guide has provided a theoretical framework for understanding the Lewis acidity of WCl₅, detailed its synthesis, and explored its role in important catalytic reactions. The inclusion of comprehensive experimental protocols for the determination of its acceptor number and fluoride ion affinity is intended to empower researchers to fill the existing knowledge gap. Further quantitative studies are essential to fully unlock and rationally design new applications for this versatile and reactive compound.

References

- 1. Buy this compound | 13470-14-9 [smolecule.com]

- 2. Molybdenum(V) chloride - Wikipedia [en.wikipedia.org]

- 3. magritek.com [magritek.com]

- 4. This compound-Tungsten Compound Manufacturer and Supplier-Chinatungsten Online [tungsten-powder.com]

- 5. WO2017130745A1 - High purity this compound and method for synthesizing same - Google Patents [patents.google.com]

- 6. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 7. Gutmann–Beckett method - Wikiwand [wikiwand.com]

- 8. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorid Ion Affinity (FIA) — Lehrstuhl für Molekül- und Koordinationschemie [molchem.uni-freiburg.de]

- 10. mdpi.com [mdpi.com]

- 11. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 12. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Tungsten Pentachloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for Tungsten pentachloride (WCl₅), focusing on infrared (IR) and Raman spectroscopy. The information presented is intended to support research and development activities where the structural and vibrational properties of this compound are of interest. This compound is a highly reactive, dark green crystalline solid that is sensitive to air and moisture.[1] Its structure, and consequently its spectroscopic signature, is highly dependent on its physical state.

Molecular Structure: A Tale of Two Phases

This compound exhibits a fascinating structural duality, existing as a monomer in the gas phase and a dimer in the solid state. This phase-dependent structural change is a critical factor in interpreting its spectroscopic data.

-

Gas Phase: In the vapor state, WCl₅ adopts a monomeric, trigonal bipyramidal geometry with D₃h symmetry.

-

Solid State: In its solid form, it dimerizes to form W₂Cl₁₀. This dimer consists of two edge-sharing octahedra, where each tungsten atom is coordinated to six chlorine atoms, two of which act as bridging ligands between the two metal centers.[1][2]

The relationship between the physical state and the molecular structure is illustrated in the diagram below.

References

An In-Depth Technical Guide to the Crystal Structure of Solid-State Tungsten Pentachloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure of solid-state tungsten pentachloride (WCl₅), a compound of interest in catalysis, chemical vapor deposition, and organic synthesis. This document details the crystallographic parameters, experimental protocols for its synthesis and structural determination, and a workflow for its characterization.

Crystal Structure and Polymorphism

In the solid state, this compound exists as a dimer with the formula W₂Cl₁₀.[1][2] The structure is comprised of two octahedral tungsten(V) centers that are bridged by two chloride ligands, creating an edge-sharing bioctahedral arrangement.[1][2] This dimeric structure is isostructural with niobium(V) chloride (Nb₂Cl₁₀) and molybdenum(V) chloride (Mo₂Cl₁₀).[2] Notably, the distance between the two tungsten atoms within the dimer is approximately 3.814 Å, which is considered a non-bonding distance.[1][2] Upon heating and vaporization, the dimeric structure dissociates into trigonal bipyramidal WCl₅ monomers.[2]

Solid-state this compound is known to exhibit at least two crystalline phases, commonly referred to as Phase 1 and Phase 2. The transition between these phases is a diffusionless transformation, primarily characterized by a change in the β angle of the unit cell with only slight distortions of other cell parameters.[3]

Phase 2 is the thermodynamically stable form and its crystal structure was determined by F.A. Cotton and C.E. Rice in 1978.[3][4] Phase 1 is a metastable form and is isostructural with NbCl₅ and TaCl₅.[3]

Data Presentation: Crystallographic Parameters

The following tables summarize the key quantitative crystallographic data for the two known phases of this compound.

Table 1: Crystallographic Data for this compound (W₂Cl₁₀) - Phase 2

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| a (Å) | 17.438(4) |

| b (Å) | 17.706 |

| c (Å) | 6.063(1) |

| β (°) | 95.51(2) |

| Z | 6 |

| Reference | [3] |

Table 2: Key Bond Lengths for this compound (W₂Cl₁₀) - Phase 2 (Calculated)

| Bond | Bond Length (Å) |

| W-Cl (terminal) | 2.27 |

| W-Cl (bridging) | 2.53 |

| Reference | [5] |

Table 3: Crystallographic Data for this compound (W₂Cl₁₀) - Phase 1

| Parameter | Value |

| Crystal System | Monoclinic |

| a (Å) | 18.11 |

| b (Å) | 17.72 |

| c (Å) | 5.809 |

| β (°) | 90.35 |

| Reference | [3] |

Experimental Protocols

Synthesis of High-Purity this compound

The synthesis of this compound is typically achieved through the reduction of tungsten hexachloride (WCl₆). Due to the high sensitivity of WCl₅ to moisture and air, all procedures must be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

Method 1: Reduction with Tetrachloroethylene

This method is a common laboratory-scale synthesis.

-

Reactant Preparation: In an inert atmosphere glovebox, a reaction vessel is charged with high-purity tungsten hexachloride (WCl₆).

-

Reaction: Tetrachloroethylene (C₂Cl₄) is added as both the solvent and the reducing agent. The reaction mixture is heated. The reaction proceeds according to the following equation: 2 WCl₆ + C₂Cl₄ → W₂Cl₁₀ + C₂Cl₆[2]

-

Isolation: Upon completion of the reaction, the resulting dark green, crystalline WCl₅ is isolated.

-

Purification: The crude product is purified by vacuum sublimation to yield high-purity this compound.

Method 2: Reduction with Elemental Antimony

This method is suitable for producing high-purity WCl₅ for applications in electronics.

-